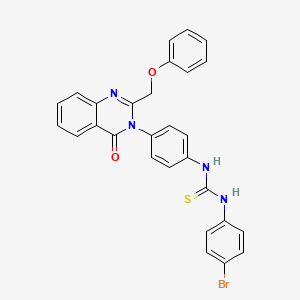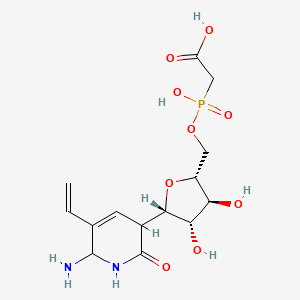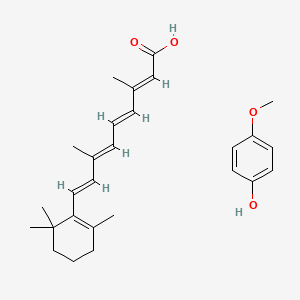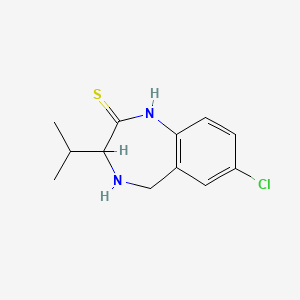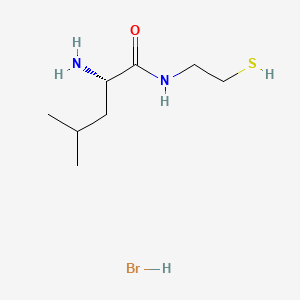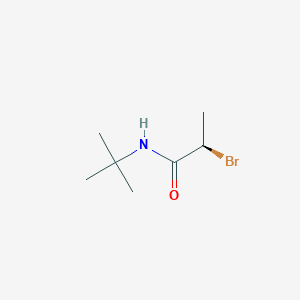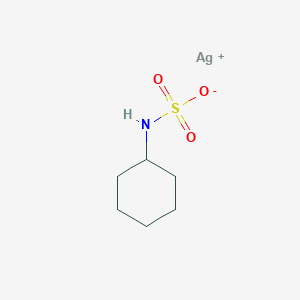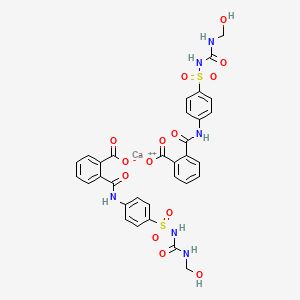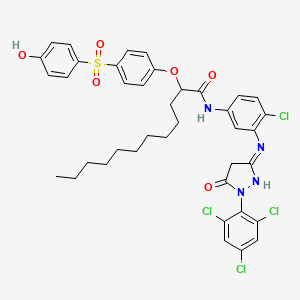
Ode-bn-pmeg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine involves several steps. The key intermediate, 9-[(2-phosphonomethoxy)ethyl]guanine, is first prepared. This intermediate is then reacted with octadecyloxyethyl benzyl chloride under specific conditions to yield the final product . The reaction typically requires the presence of a base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce various substituted guanine derivatives .
Wissenschaftliche Forschungsanwendungen
Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside phosphonate chemistry.
Biology: The compound is employed in research on viral replication and inhibition, particularly for HPV.
Industry: The compound is used in the development of antiviral drugs and formulations.
Wirkmechanismus
The mechanism of action of Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine involves its conversion to the active form, 9-(2-phosphonomethoxyethyl)guanine (PMEG). PMEG is then phosphorylated to its active triphosphate form, which acts as a chain-terminating inhibitor of viral DNA polymerases . This inhibition prevents viral DNA replication, leading to the suppression of viral infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2-phosphonomethoxyethyl)adenine (PMEA): Another acyclic nucleoside phosphonate with antiviral activity.
Cidofovir: A nucleotide analogue used to treat cytomegalovirus infections.
Tenofovir: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
Octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine is unique due to its enhanced antiviral activity and ability to inhibit HPV DNA amplification more effectively than other similar compounds . Its octadecyloxyethyl benzyl moiety enhances cellular uptake and conversion to the active form, making it a potent antiviral agent .
Eigenschaften
CAS-Nummer |
1626364-18-8 |
|---|---|
Molekularformel |
C35H58N5O6P |
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
2-amino-9-[2-[[2-octadecoxyethoxy(phenylmethoxy)phosphoryl]methoxy]ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C35H58N5O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-43-26-27-45-47(42,46-28-31-21-18-17-19-22-31)30-44-25-23-40-29-37-32-33(40)38-35(36)39-34(32)41/h17-19,21-22,29H,2-16,20,23-28,30H2,1H3,(H3,36,38,39,41) |
InChI-Schlüssel |
AHSNBFKBLUUKAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCOP(=O)(COCCN1C=NC2=C1N=C(NC2=O)N)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



